2-(4-Tert-butyl-1H-imidazol-2-YL)ethanamine
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Overview
Description
2-(4-Tert-butyl-1H-imidazol-2-YL)ethanamine is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a tert-butyl group at the 4-position of the imidazole ring and an ethanamine group at the 2-position. Imidazole derivatives are known for their broad range of biological and chemical properties, making them valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butyl-1H-imidazol-2-YL)ethanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia. This reaction forms the basic imidazole structure.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base.
Attachment of the Ethanamine Group: The ethanamine group can be attached via nucleophilic substitution reactions, where the imidazole derivative reacts with an appropriate ethanamine precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butyl-1H-imidazol-2-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of alkylated or acylated imidazole derivatives .
Scientific Research Applications
2-(4-Tert-butyl-1H-imidazol-2-YL)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases, such as infections and cancer.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butyl-1H-imidazol-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The tert-butyl group may enhance the compound’s stability and lipophilicity, improving its bioavailability. The ethanamine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-2-yl)ethanamine: Lacks the tert-butyl group, resulting in different chemical and biological properties.
2-(4-Methyl-1H-imidazol-2-yl)ethanamine: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and stability.
2-(4-Phenyl-1H-imidazol-2-yl)ethanamine:
Uniqueness
2-(4-Tert-butyl-1H-imidazol-2-YL)ethanamine is unique due to the presence of the tert-butyl group, which enhances its stability and lipophilicity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
Molecular Formula |
C9H17N3 |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-(5-tert-butyl-1H-imidazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H17N3/c1-9(2,3)7-6-11-8(12-7)4-5-10/h6H,4-5,10H2,1-3H3,(H,11,12) |
InChI Key |
RWKRVDHYEZOWAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(N1)CCN |
Origin of Product |
United States |
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